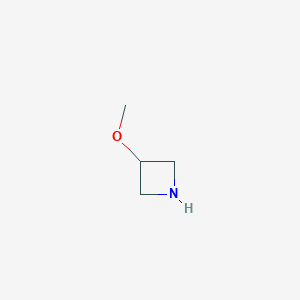

3-Methoxyazetidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYFOQPGPSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539612 | |

| Record name | 3-Methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110925-17-2 | |

| Record name | 3-Methoxyazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyazetidine is a saturated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine core, combined with the methoxy substituent, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The azetidine moiety can improve metabolic stability, aqueous solubility, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties of 3-Methoxyazetidine, including its synthesis, reactivity, and spectral data, to support its application in research and development.

Chemical and Physical Properties

The chemical and physical properties of 3-Methoxyazetidine and its commonly used hydrochloride salt are summarized in the tables below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

3-Methoxyazetidine

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | |

| Molecular Weight | 87.12 g/mol | |

| IUPAC Name | 3-methoxyazetidine | |

| CAS Number | 110925-17-2 | |

| Computed logP | -0.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

3-Methoxyazetidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | |

| Molecular Weight | 123.58 g/mol | |

| IUPAC Name | 3-methoxyazetidine;hydrochloride | |

| CAS Number | 148644-09-1 | |

| Appearance | White solid | |

| Boiling Point | 143-149 °C | |

| Storage Temperature | 2-8 °C under inert gas |

Reactivity and Stability

The reactivity of 3-Methoxyazetidine is largely dictated by the strained four-membered azetidine ring and the presence of the secondary amine. The ring strain makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the corresponding three-membered aziridine ring.

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. These reactions provide a convenient handle for introducing diverse substituents and building more complex molecules. The methoxy group at the 3-position is relatively stable and generally does not participate in reactions unless harsh conditions are employed.

Synthesis of 3-Methoxyazetidine

The synthesis of 3-Methoxyazetidine typically involves the O-methylation of a suitable 3-hydroxyazetidine precursor. A common and effective method is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of 3-Methoxyazetidine

This protocol is a representative method for the synthesis of 3-Methoxyazetidine from N-Boc-3-hydroxyazetidine, followed by deprotection.

Step 1: O-Methylation of N-Boc-3-hydroxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong base, for example, sodium hydride (NaH, 1.2 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

A methylating agent, such as methyl iodide (CH₃I, 1.5 eq), is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, N-Boc-3-methoxyazetidine, is purified by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-3-methoxyazetidine

-

The purified N-Boc-3-methoxyazetidine (1.0 eq) is dissolved in a suitable solvent, such as dioxane or dichloromethane.

-

An excess of a strong acid, typically hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), is added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent is removed under reduced pressure to yield the crude 3-Methoxyazetidine hydrochloride salt.

-

The crude salt can be further purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure product.

Spectral Data

Spectral data is essential for the structural elucidation and purity assessment of 3-Methoxyazetidine.

-

¹H NMR Spectrum: A proton NMR spectrum for 3-Methoxyazetidine is available. The expected signals would include a singlet for the methoxy protons, and multiplets for the methine and methylene protons of the azetidine ring. The exact chemical shifts and coupling constants would provide detailed structural information.

Biological Activity and Signaling Pathways

3-Methoxyazetidine is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. It has been incorporated into compounds targeting a variety of biological systems. For instance, it is used in the preparation of isoxazole-thiazole derivatives that act as inverse agonists for the GABA A receptor, which are being investigated for the treatment of cognitive disorders.

There is no direct evidence in the searched literature to suggest that 3-Methoxyazetidine itself has significant biological activity or is directly involved in any specific signaling pathways. Its utility lies in its ability to confer desirable physicochemical properties to larger drug molecules.

Safety and Handling

3-Methoxyazetidine hydrochloride is classified as an irritant. The following hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Methoxyazetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its chemical properties, including the reactivity of the azetidine nitrogen and the influence of the methoxy group on its physicochemical profile, make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide has provided a summary of its key chemical properties, a representative synthetic protocol, and safety information to aid researchers in its effective utilization. Further investigation into its spectral properties and potential biological activities could expand its applications in the future.

An In-depth Technical Guide to the Synthesis of 3-Methoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-methoxyazetidine hydrochloride, a valuable building block in medicinal chemistry. The document details the primary synthesis route, starting from the readily available N-Boc-3-hydroxyazetidine, and explores the synthesis of this key precursor from various starting materials. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to assist researchers in the practical application of these methods.

Introduction

3-Methoxyazetidine hydrochloride is a functionalized heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its rigid four-membered azetidine ring offers a unique conformational constraint, which can be advantageous in drug design for optimizing binding interactions with biological targets. Notably, it is used in the preparation of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists for potential treatment of cognitive disorders.[1] This guide focuses on the prevalent synthetic strategies to obtain this versatile intermediate.

Primary Synthesis Pathway: From N-Boc-3-hydroxyazetidine

The most direct and widely reported synthesis of 3-methoxyazetidine hydrochloride involves a two-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). This pathway consists of an O-methylation of the hydroxyl group followed by the deprotection of the Boc-protecting group.

O-Methylation of N-Boc-3-hydroxyazetidine

The hydroxyl group of N-Boc-3-hydroxyazetidine is methylated to form 1-BOC-3-methoxyazetidine. A common method for this transformation is the Williamson ether synthesis, utilizing a strong base and a methylating agent.[2]

N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions to yield the desired 3-methoxyazetidine hydrochloride salt.[2]

A visual representation of this primary synthesis pathway is provided below.

Experimental Protocol and Data

The following table summarizes the experimental conditions and quantitative data for the primary synthesis pathway.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| O-Methylation | N-Boc-3-hydroxyazetidine | Sodium hydride, Methyl iodide, THF | 0 to Room Temp | Overnight | 93 | [2] |

| N-Boc Deprotection | 1-BOC-3-methoxyazetidine | Concentrated HCl, Methanol | 25 | 16 hours | 92 | [2] |

Detailed Experimental Protocol: [2]

Step 1: Synthesis of 1-BOC-3-methoxyazetidine A solution of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester (0.8g, 4.62mmol) in THF (50mL) is added to a solution of sodium hydride (60% in mineral oil) (0.74g, 18.5mmol). The mixture is stirred at 0°C for 30 minutes, followed by the addition of methyl iodide (2.8mL, 46.2mmol). The reaction mixture is then stirred overnight at room temperature. The reaction is quenched with water (50mL) and extracted with ethyl acetate (3 x 30mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to obtain 1-BOC-3-methoxyazetidine.

Step 2: Synthesis of 3-Methoxyazetidine hydrochloride A solution of 1-BOC-3-methoxyazetidine (0.8g, 4.29mmol) in methanol (20mL) is treated with concentrated hydrochloric acid (5mL). The resulting solution is stirred at 25°C for 16 hours. The reaction mixture is concentrated under vacuum to dryness to yield the hydrochloride salt of 3-methoxyazetidine.

Synthesis of the Precursor: N-Boc-3-hydroxyazetidine

The availability of N-Boc-3-hydroxyazetidine is crucial for the primary synthesis pathway. This section outlines common methods for its preparation.

Pathway A: From 1-(Diphenylmethyl)-3-hydroxyazetidine

A widely used method involves the deprotection of 1-(diphenylmethyl)-3-hydroxyazetidine followed by the introduction of the Boc group. The diphenylmethyl (DPM) group is typically removed by catalytic hydrogenation.[3]

Experimental Protocol Outline: [3]

-

Deprotection: 1-(Diphenylmethyl)-3-hydroxyazetidine is dissolved in methanol, and a palladium-on-carbon catalyst is added. The mixture is subjected to catalytic hydrogenation at room temperature.

-

Boc Protection: After filtration of the catalyst, di-tert-butyl dicarbonate is added to the filtrate, and the mixture is stirred at room temperature to afford N-Boc-3-hydroxyazetidine.

Pathway B: From Epichlorohydrin and tert-Butylamine

An alternative, cost-effective route starts from readily available epichlorohydrin and tert-butylamine. This multi-step synthesis involves a cyclization reaction followed by further transformations.[4]

This pathway yields 3-hydroxyazetidine hydrochloride, which can then be protected with a Boc group to give the required starting material for the primary synthesis of 3-methoxyazetidine hydrochloride.

Experimental Protocol Outline: [4]

-

Cyclization: tert-Butylamine and epichlorohydrin are reacted in isopropanol, followed by treatment with sodium bicarbonate under reflux to yield N-tert-butyl-3-hydroxyazetidine.

-

Acetylation: The product from the previous step is reacted with acetic anhydride in the presence of zinc chloride.

-

Deacetylation and Deprotection: The resulting N-acetyl-3-acetoxyazetidine is treated with aqueous hydrochloric acid to give 3-hydroxyazetidine hydrochloride.

Alternative Methodologies

For researchers seeking alternative conditions, various methods for N-Boc deprotection have been reported in the literature. These can be particularly useful if the substrate is sensitive to strong acids.

Table of Alternative N-Boc Deprotection Methods:

| Reagent/Condition | Solvent | Temperature | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | [5] |

| Oxalyl chloride | Methanol | Room Temp | [6] |

| Choline chloride/p-toluenesulfonic acid (DES) | Neat | Room Temp | [7] |

| Water | Water | Reflux | [8][9] |

These alternative methods offer a range of conditions from acidic to neutral and may provide advantages in terms of selectivity and milder reaction conditions.

Conclusion

The synthesis of 3-methoxyazetidine hydrochloride is most commonly and efficiently achieved through a two-step process involving O-methylation of N-Boc-3-hydroxyazetidine and subsequent N-Boc deprotection. The key precursor, N-Boc-3-hydroxyazetidine, can be synthesized from different starting materials, offering flexibility in the overall synthetic strategy. This guide provides the necessary details for researchers and drug development professionals to select and implement the most suitable pathway for their specific needs, contributing to the advancement of pharmaceutical research and development.

References

- 1. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mcours.net [mcours.net]

Spectroscopic Analysis of 3-Methoxyazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methoxyazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of established analytical methodologies and predicted spectroscopic data based on analogous structures and established principles of NMR, IR, and MS spectroscopy. This information serves as a valuable reference for the characterization and quality control of 3-Methoxyazetidine in a research and development setting.

Molecular Structure and Properties

-

Molecular Formula: C₄H₉NO

-

Molecular Weight: 87.12 g/mol [1]

-

Exact Mass: 87.068413911 Da

-

CAS Number: 110925-17-2

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Methoxyazetidine. This data is derived from the analysis of structurally similar azetidine derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.9 - 4.1 | Quintet | ~6.0 | H-3 |

| ~3.6 - 3.8 | Triplet | ~7.5 | H-2 (2H), H-4 (2H) |

| ~3.3 | Singlet | - | -OCH₃ (3H) |

| ~2.0 - 2.5 | Broad Singlet | - | -NH (1H) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~70 - 75 | C-3 |

| ~55 - 60 | -OCH₃ |

| ~50 - 55 | C-2, C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3300 | Medium, Broad | N-H Stretch |

| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1150 - 1080 | Strong | C-O Stretch (Ether) |

| ~1350 - 1250 | Medium | C-N Stretch (Aliphatic Amine) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 87 | High | [M]⁺ (Molecular Ion) |

| 86 | Moderate | [M-H]⁺ |

| 72 | Moderate | [M-CH₃]⁺ |

| 58 | High | [M-C₂H₃O]⁺ or [M-CHO-CH₃]⁺ |

| 56 | Moderate | [M-OCH₃]⁺ |

| 44 | High | [C₂H₄N]⁺ |

Disclaimer: The quantitative data presented in Tables 1-4 are predicted values based on the analysis of similar compounds and have not been experimentally verified from publicly available sources for 3-Methoxyazetidine. These values should be used as a guide for spectral interpretation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are general and can be adapted for the specific instrumentation available in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxyazetidine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data, and a sufficient number of scans for adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat 3-Methoxyazetidine between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides clues to the molecule's structure.

Visualizations

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 3-Methoxyazetidine.

Structure and NMR Atom Numbering

Caption: Structure of 3-Methoxyazetidine with atom numbering for NMR assignment.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 3-Methoxyazetidine in EI-MS.

References

An In-depth Technical Guide to 3-Methoxyazetidine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyazetidine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring structure, combined with the presence of a methoxy group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methoxyazetidine and its hydrochloride salt. It also details a plausible synthetic route based on related compounds and explores its role as a key intermediate in the development of Gamma-aminobutyric acid (GABA) A receptor inverse agonists, highlighting its potential in the treatment of cognitive disorders.

Physical and Chemical Properties

Physical Properties

Quantitative data for 3-Methoxyazetidine and its hydrochloride salt are summarized in the tables below. It is important to note that much of the available data pertains to the hydrochloride salt, which is a stable, solid form suitable for storage and handling.

Table 1: Physical Properties of 3-Methoxyazetidine

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | PubChem[1] |

| Molecular Weight | 87.12 g/mol | PubChem[1] |

| Physical Form | Not specified (likely a liquid) | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

Table 2: Physical Properties of 3-Methoxyazetidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | PubChem[2] |

| Molecular Weight | 123.58 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Boiling Point | 143-149 °C | ChemicalBook[1] |

| Melting Point | Not experimentally determined | - |

| Solubility | Soluble in water, DMSO, methanol (inferred from related compounds) | ChemicalBook[2] |

| Storage Temperature | 2-8 °C, under inert atmosphere | Sigma-Aldrich[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Methoxyazetidine.

1.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum for 3-Methoxyazetidine is available, providing key insights into its molecular structure. The spectrum would be expected to show signals corresponding to the methoxy protons, the azetidine ring protons, and the amine proton.

1.2.2. Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for 3-Methoxyazetidine is not available, the expected characteristic absorption bands would include:

-

N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (sp³): Peaks in the region of 2850-3000 cm⁻¹.

-

C-O stretch (ether): A strong absorption in the region of 1050-1150 cm⁻¹.

-

N-H bend: A peak around 1590-1650 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Synthesis and Reactivity

3-Methoxyazetidine is typically synthesized from readily available precursors. While a specific, detailed experimental protocol for its synthesis is not widely published, a plausible and commonly employed method would involve the O-methylation of a protected 3-hydroxyazetidine derivative, followed by deprotection.

Proposed Synthetic Pathway

A logical synthetic approach to 3-Methoxyazetidine hydrochloride is outlined below. This pathway utilizes the commercially available 3-hydroxyazetidine as a starting material.

Caption: Synthetic pathway for 3-Methoxyazetidine HCl.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on standard organic synthesis techniques for similar compounds.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine To a solution of 3-hydroxyazetidine hydrochloride (1 equivalent) and a suitable base such as triethylamine (2.2 equivalents) in a solvent like dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: Synthesis of N-Boc-3-methoxyazetidine To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, sodium hydride (NaH) (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (CH₃I) (1.5 equivalents). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give N-Boc-3-methoxyazetidine.

Step 3: Synthesis of 3-Methoxyazetidine Hydrochloride N-Boc-3-methoxyazetidine (1 equivalent) is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M). The mixture is stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with a non-polar solvent such as diethyl ether, and dried under vacuum to afford 3-Methoxyazetidine hydrochloride as a solid.

Reactivity

The reactivity of 3-Methoxyazetidine is characterized by the nucleophilicity of the secondary amine and the potential for ring-opening reactions under certain conditions. The nitrogen atom can readily participate in N-alkylation, N-acylation, and N-arylation reactions, making it a versatile scaffold for building more complex molecules. The strained four-membered ring can be susceptible to cleavage by strong nucleophiles or under harsh acidic or basic conditions.

Biological Relevance and Applications

3-Methoxyazetidine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.[5]

Role in the Development of GABA A Receptor Inverse Agonists

One of the most significant applications of 3-Methoxyazetidine is in the preparation of isoxazole-thiazole derivatives that act as inverse agonists of the GABA A receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its receptor, the GABA A receptor, is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Inverse agonists of the GABA A receptor bind to the benzodiazepine site on the receptor and have the opposite effect of agonists like benzodiazepines.[6] Instead of enhancing the inhibitory effect of GABA, they reduce the constitutive activity of the receptor, leading to a decrease in chloride ion influx and, consequently, an increase in neuronal excitability.[6][7] This modulation of GABAergic neurotransmission has been investigated for its potential to treat cognitive disorders.

References

- 1. 3-Methoxyazetidine hydrochloride CAS#: 148644-09-1 [m.chemicalbook.com]

- 2. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]

- 3. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pl.leapchemproduct.com [pl.leapchemproduct.com]

- 5. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 7. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Structure and Conformation of 3-Methoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of 3-methoxyazetidine, a valuable heterocyclic building block in medicinal chemistry. The document details its synthesis, explores its conformational landscape through theoretical data, and outlines experimental protocols for its analysis. Furthermore, it contextualizes its application in drug discovery with a focus on its role as a precursor to modulators of key signaling pathways.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their strained ring system imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. The 3-substituted azetidines, in particular, serve as important scaffolds and bioisosteres. 3-Methoxyazetidine offers a unique combination of a rigid core with a methoxy group that can influence physicochemical properties such as solubility and lipophilicity, and can also act as a hydrogen bond acceptor. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is crucial for its effective application in the design of novel therapeutics.

Synthesis of 3-Methoxyazetidine

The synthesis of 3-methoxyazetidine is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the initial synthesis of a protected 3-hydroxyazetidine, followed by methylation of the hydroxyl group and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N-tert-butyl-3-hydroxyazetidine

This procedure is adapted from established methods for the synthesis of 3-hydroxyazetidine precursors.

-

Reaction: To a 1.0 L three-necked round-bottom flask, under a nitrogen atmosphere, add tert-butylamine (100.0 g, 1.37 mol) and isopropanol (500.0 mL).

-

Stir the mixture at room temperature and add epichlorohydrin (115.0 g, 1.24 mol) dropwise.

-

Continue stirring at room temperature for 24-48 hours.

-

Add sodium bicarbonate (315.2 g, 3.75 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-6 hours.

-

Cool the reaction to room temperature and filter off the solids.

-

Remove the solvent from the filtrate under reduced pressure to yield N-tert-butyl-3-hydroxyazetidine.

Step 2: N-Protection of 3-hydroxyazetidine with a Boc group

For subsequent reactions, the secondary amine of the azetidine ring is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group. This involves de-tert-butylation followed by Boc protection. A more direct route starts with a different primary amine in Step 1, followed by deprotection and subsequent Boc protection. For the purpose of this guide, we will proceed from a commercially available or previously synthesized N-Boc-3-hydroxyazetidine.

Step 3: Methylation of N-Boc-3-hydroxyazetidine

-

Reaction: To a solution of N-Boc-3-hydroxyazetidine (2.5 g, 14.4 mmol) in anhydrous dimethylformamide (125 mL) under a nitrogen atmosphere and cooled in an ice bath, add sodium hydride (60% dispersion in mineral oil, 0.64 g, 15.9 mmol) portionwise.

-

Stir the mixture in the ice bath for 10 minutes, then at room temperature for 30 minutes.

-

Cool the mixture again in an ice bath and add iodomethane (1.79 mL, 28.8 mmol) dropwise.

-

Stir in the ice bath for 10 minutes, then at room temperature for 1 hour.

-

Work-up: Quench the reaction by the slow addition of a 10% aqueous acetic acid solution in an ice bath and stir for 30 minutes.

-

Partition the mixture between ethyl acetate and a 10% aqueous sodium chloride solution.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford N-Boc-3-methoxyazetidine.

Step 4: Deprotection of N-Boc-3-methoxyazetidine

-

Reaction: Dissolve N-Boc-3-methoxyazetidine in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Remove the solvent and excess acid under reduced pressure.

-

The resulting salt (e.g., 3-methoxyazetidine hydrochloride) can be used directly or neutralized with a base to obtain the free amine.

Experimental Workflow for the Synthesis of 3-Methoxyazetidine

Caption: Synthetic pathway to 3-methoxyazetidine.

Structure and Conformation

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of substituents are key determinants of the molecule's overall shape and biological activity.

Conformational States

The azetidine ring can be described by a puckering amplitude (q) and a phase angle (φ). For monosubstituted azetidines, two primary puckered conformations are possible, often designated as axial and equatorial, referring to the orientation of the substituent relative to the approximate plane of the ring. These conformers are in equilibrium, and their relative populations are determined by the energetic favorability of each state.

For 3-methoxyazetidine, the key conformational equilibrium is between the conformer with the methoxy group in an axial-like position and the one with it in an equatorial-like position. The puckering of the ring is influenced by the electrostatic interaction between the lone pair on the nitrogen and the C-O bond dipole of the methoxy group.

Quantitative Conformational Data (Theoretical)

| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) |

| Puckering Angle (C2-N1-C4) | ~150° | ~150° |

| Puckering Amplitude (q) | ~0.2 Å | ~0.2 Å |

| Dihedral Angle (H-N1-C2-H) | ~30° | ~30° |

| Dihedral Angle (C2-C3-C4-N1) | ~25° | ~25° |

| Relative Energy (kcal/mol) | +0.5 - 1.5 | 0 (most stable) |

Note: These values are estimations based on computational studies of related 3-substituted azetidines and serve as a predictive model. The equatorial conformer is generally predicted to be more stable for steric reasons.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution.

NMR-Based Conformational Analysis

Objective: To determine the dominant conformation and, if possible, quantify the equilibrium between axial and equatorial conformers of 3-methoxyazetidine.

Methodology:

-

Sample Preparation: Prepare a solution of 3-methoxyazetidine (or its hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the coupling constants (³J) between vicinal protons on the azetidine ring. The magnitude of these coupling constants is related to the dihedral angles between the protons via the Karplus equation, which in turn provides information about the ring pucker.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy (2D NOESY or ROESY):

-

Acquire a 2D NOESY or ROESY spectrum.

-

Look for through-space correlations between the methoxy protons and the protons on the azetidine ring.

-

The presence of a strong NOE between the methoxy protons and the axial protons at C2 and C4 would suggest a preference for the equatorial conformation of the methoxy group. Conversely, NOEs to the equatorial protons would indicate an axial preference.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -50 °C to 50 °C).

-

Changes in the chemical shifts and coupling constants with temperature can indicate a shift in the conformational equilibrium.

-

If separate signals for the two conformers can be observed at low temperatures (slow exchange regime), integration of these signals can provide the relative populations and the Gibbs free energy difference (ΔG) between the conformers.

-

Logical Workflow for Conformational Analysis

The Azetidine Ring of 3-Methoxyazetidine: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, particularly when substituted, represents a critical scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for optimizing the pharmacological properties of drug candidates. This technical guide focuses on the reactivity of the azetidine ring in a key building block, 3-methoxyazetidine, providing a comprehensive overview of its synthesis and functionalization for applications in drug development.

Synthesis of N-Boc-3-Methoxyazetidine: A Versatile Starting Material

The most common precursor for the diverse functionalization of 3-methoxyazetidine is its N-Boc protected form, tert-butyl 3-methoxyazetidine-1-carboxylate. This intermediate is typically synthesized from the commercially available N-Boc-3-hydroxyazetidine.

A widely adopted and efficient method for this transformation is O-methylation using a strong base and a methylating agent.

Experimental Protocol: Synthesis of tert-Butyl 3-Methoxyazetidine-1-carboxylate

Reaction Scheme:

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2-1.5 eq) is added portion-wise.

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.5-2.0 eq) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 3-methoxyazetidine-1-carboxylate.

Quantitative Data:

| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| N-Boc-3-hydroxyazetidine | NaH, MeI | DMF | 3 | 0 to RT | ~85-95 | Adapted from general methylation procedures |

Reactivity of the Azetidine Nitrogen: N-Functionalization

The nitrogen atom of the azetidine ring in 3-methoxyazetidine hydrochloride is a key site for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations that allow for the attachment of a wide range of substituents.

N-Alkylation

N-alkylation of 3-methoxyazetidine hydrochloride can be achieved through various methods, including reductive amination and direct alkylation with alkyl halides.

Reaction Scheme:

Materials:

-

3-Methoxyazetidine hydrochloride

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

To a suspension of 3-methoxyazetidine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in DCM or DCE (0.1-0.2 M) is added a base such as triethylamine (1.1-1.5 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.

-

Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise.

-

The reaction is stirred at room temperature for 4-16 hours until completion.

-

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

The crude product is purified by flash chromatography.

Reaction Scheme:

Materials:

-

3-Methoxyazetidine hydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

-

A suitable solvent (e.g., Acetonitrile (MeCN), DMF, or Tetrahydrofuran (THF))

Procedure:

-

To a mixture of 3-methoxyazetidine hydrochloride (1.0 eq) and the alkyl halide (1.0-1.2 eq) in the chosen solvent (0.1-0.5 M) is added the base (2.0-3.0 eq).

-

The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., EtOAc).

-

The organic layer is washed with brine, dried, and concentrated.

-

The product is purified by chromatography.

Quantitative Data for N-Alkylation (Representative Examples):

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde (Reductive Amination) | Et₃N | DCE | RT | 75-90 |

| Benzyl bromide | K₂CO₃ | MeCN | 60 | 80-95 |

| Ethyl iodide | Cs₂CO₃ | DMF | RT | 70-85 |

N-Acylation

N-acylation provides access to amide derivatives, which are prevalent in pharmaceuticals. This can be readily achieved using acyl chlorides or anhydrides in the presence of a base.

Reaction Scheme:

Materials:

-

3-Methoxyazetidine hydrochloride

-

Acyl chloride (e.g., benzoyl chloride)

-

A suitable base (e.g., Et₃N, pyridine, or DIPEA)

-

Anhydrous DCM or THF

Procedure:

-

To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) and a base (2.0-2.5 eq) in anhydrous DCM at 0 °C is added the acyl chloride (1.0-1.1 eq) dropwise.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

-

The reaction is quenched with water.

-

The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried, and concentrated.

-

Purification is performed by flash chromatography.

Quantitative Data for N-Acylation (Representative Examples):

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzoyl chloride | Et₃N | DCM | 0 to RT | 85-98 |

| Acetyl chloride | Pyridine | DCM | 0 to RT | 90-99 |

| Acetic anhydride | Et₃N | DCM | RT | 80-95 |

N-Sulfonylation

The synthesis of N-sulfonylated azetidines introduces a key pharmacophore. This is typically accomplished by reacting the free base of 3-methoxyazetidine with a sulfonyl chloride.

Reaction Scheme:

Materials:

-

3-Methoxyazetidine (free base, generated from the hydrochloride salt)

-

Sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

A suitable base (e.g., Et₃N or pyridine)

-

Anhydrous DCM

Procedure:

-

To a solution of 3-methoxyazetidine (1.0 eq) and a base (1.2-1.5 eq) in anhydrous DCM at 0 °C, the sulfonyl chloride (1.0-1.1 eq) is added.

-

The reaction is stirred at room temperature for 2-16 hours.

-

The mixture is diluted with DCM and washed with saturated NaHCO₃ solution and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.[1]

Quantitative Data for N-Sulfonylation (Representative Examples):

| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Et₃N | DCM | RT | 80-95 | [1] |

| Methanesulfonyl chloride | Pyridine | DCM | RT | 85-98 | [1] |

Reactivity of the Azetidine Ring: Ring-Opening Reactions

The inherent strain of the azetidine ring (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening reactions, providing access to functionalized acyclic amines. This reactivity is typically enhanced by activation of the azetidine nitrogen.

Nucleophilic Ring-Opening of N-Activated Azetidines

Activation of the azetidine nitrogen, for example, through the formation of an azetidinium ion, facilitates ring-opening by a variety of nucleophiles. The regioselectivity of the attack (at C2 or C4) is influenced by steric and electronic factors of both the azetidine and the incoming nucleophile.

While specific data for 3-methoxyazetidine is limited, the ring-opening of related 3-hydroxyazetidines provides a valuable precedent.[2]

Reaction Scheme (Illustrative for 3-hydroxyazetidine):

Procedure (General):

-

A solution of the N-protected 3-substituted azetidine and a nucleophile (e.g., a phenol) in a high-boiling solvent (e.g., xylene) is treated with a Lewis acid (e.g., AlCl₃, ZnCl₂).

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction is worked up by quenching with a basic solution and extracting with an organic solvent.

-

The product is purified by chromatography.

Note: The methoxy group at the C3 position of 3-methoxyazetidine would likely influence the regioselectivity of the ring-opening compared to a hydroxyl group.

Reactivity of the Azetidine Ring: C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring is a powerful strategy for late-stage modification of complex molecules. While challenging due to the relative inertness of these bonds, metal-catalyzed methods have emerged for the α-arylation of N-Boc protected azacycles.

Palladium-Catalyzed α-Arylation of N-Boc-Azetidines

This methodology, primarily developed for pyrrolidines, can be conceptually extended to N-Boc-azetidines. The reaction typically involves a directed lithiation followed by a Negishi cross-coupling.[3]

Caption: Logical workflow for the α-arylation of N-Boc-3-methoxyazetidine.

Spectroscopic Characterization

The structural elucidation of 3-methoxyazetidine derivatives relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR.

Representative ¹H NMR Data for N-Benzoyl-3-methoxyazetidine:

-

δ (ppm): 7.4-7.8 (m, 5H, Ar-H), 4.5-4.7 (m, 2H, azetidine-CH₂), 4.2-4.4 (m, 2H, azetidine-CH₂), 4.0-4.2 (m, 1H, azetidine-CH), 3.3 (s, 3H, -OCH₃).

Representative ¹³C NMR Data for N-Benzoyl-3-methoxyazetidine:

-

δ (ppm): 168-170 (C=O), 128-135 (Ar-C), 70-75 (azetidine-C-OMe), 55-60 (-OCH₃), 50-55 (azetidine-CH₂).

Conclusion

3-Methoxyazetidine is a versatile building block in drug discovery, offering multiple avenues for chemical modification. The azetidine nitrogen provides a readily functionalizable handle for introducing a wide array of substituents through N-alkylation, N-acylation, and N-sulfonylation. Furthermore, the strained four-membered ring can undergo ring-opening reactions to yield functionalized acyclic amines, and the C-H bonds of the ring present opportunities for late-stage functionalization. The experimental protocols and data presented in this guide provide a solid foundation for the strategic utilization of 3-methoxyazetidine in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of this valuable scaffold is poised to unlock new chemical space and accelerate the development of next-generation pharmaceuticals.

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic and functionalization pathways for 3-methoxyazetidine.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 3-Methoxyazetidine hydrochloride. Publicly available quantitative data for this specific compound is limited. Therefore, this guide presents established, state-of-the-art methodologies and data presentation templates that can be applied to generate the necessary data for research and drug development.

Introduction to 3-Methoxyazetidine Hydrochloride

3-Methoxyazetidine hydrochloride is a heterocyclic organic compound featuring a strained four-membered azetidine ring substituted with a methoxy group.[1] It serves as a valuable building block in medicinal chemistry for synthesizing a variety of biologically active molecules.[2] The hydrochloride salt form is often utilized to improve properties such as solubility and handling convenience. Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, impacting formulation, storage, and biological activity.

This guide details the standard experimental protocols for determining the solubility and stability profile of 3-Methoxyazetidine hydrochloride and provides templates for the systematic presentation of the resulting data.

Table 1: Chemical and Physical Properties of 3-Methoxyazetidine Hydrochloride

| Property | Value | Reference |

| CAS Number | 148644-09-1 | [1] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| Appearance | White solid | [3] |

| IUPAC Name | 3-methoxyazetidine;hydrochloride | [1] |

| SMILES | COC1CNC1.Cl | [1] |

| InChIKey | KSXGQRBTBLQJEF-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the solubility of 3-Methoxyazetidine hydrochloride in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of 3-Methoxyazetidine hydrochloride at controlled temperature and pH.

Materials:

-

3-Methoxyazetidine hydrochloride

-

Volumetric flasks, vials with screw caps

-

Orbital shaker with temperature control

-

pH meter

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)

-

Organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)

Procedure:

-

Preparation of Media: Prepare the desired buffer solutions and ensure their pH is accurately adjusted.

-

Sample Preparation: Add an excess amount of 3-Methoxyazetidine hydrochloride to a series of vials containing a known volume of each solvent or buffer solution. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5]

-

Sampling: Allow the mixtures to equilibrate for a sufficient period (e.g., 24 to 48 hours). To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Phase Separation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of 3-Methoxyazetidine hydrochloride using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL. For buffered solutions, measure the final pH of the saturated solution. Perform each experiment in triplicate to ensure reproducibility.

Caption: Workflow for Solubility Determination.

Data Presentation: Solubility Data Template

The results from the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 2: Template for Solubility Data of 3-Methoxyazetidine Hydrochloride

| Solvent/Buffer | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) ± SD |

| Water | ~7.0 | 25 | ||

| 0.1 M HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Methanol | N/A | N/A | 25 | |

| Ethanol | N/A | N/A | 25 | |

| DMSO | N/A | N/A | 25 |

Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7] These studies are performed under conditions more severe than accelerated stability testing and are a key component of regulatory submissions.[8][9]

Experimental Protocol: Forced Degradation Studies

This protocol describes the conditions for subjecting 3-Methoxyazetidine hydrochloride to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active ingredient.[6][8]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

-

3-Methoxyazetidine hydrochloride

-

HCl and NaOH solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide solution (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber with controlled light (UV and visible) and temperature

-

Validated stability-indicating HPLC method (capable of separating the parent compound from all degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 3-Methoxyazetidine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid and Base Hydrolysis:

-

Mix the stock solution with an equal volume of HCl or NaOH solution to achieve the desired normality (e.g., 0.1 M).

-

Store the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[8]

-

At specified time points, withdraw samples, neutralize them (base for acid hydrolysis, acid for base hydrolysis), and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of H₂O₂ (e.g., 3%).

-

Store the sample at room temperature, protected from light, for a defined period.

-

Analyze samples at specified time points by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Expose a solution of the compound to the same thermal stress.

-

Analyze samples at specified time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze samples after exposure.

-

-

Analysis: For all stress conditions, analyze the samples using a validated stability-indicating HPLC method. Quantify the parent compound and detect any degradation products. Perform mass balance calculations to account for all components.

Caption: Forced Degradation Workflow.

Data Presentation: Stability Data Template

Summarize the findings from the forced degradation studies in a structured table.

Table 3: Template for Forced Degradation Study of 3-Methoxyazetidine Hydrochloride

| Stress Condition | Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants |

| Control | Solution at RT | 7 days | |||

| Acid Hydrolysis | 0.1 M HCl | 24 h | |||

| 60°C | |||||

| Base Hydrolysis | 0.1 M NaOH | 8 h | |||

| 60°C | |||||

| Oxidation | 3% H₂O₂ | 24 h | |||

| Room Temp | |||||

| Thermal (Solid) | 80°C | 48 h | |||

| Thermal (Solution) | 80°C | 48 h | |||

| Photolytic (Solid) | ICH Q1B | - | |||

| Photolytic (Solution) | ICH Q1B | - |

Potential Degradation Pathways

Based on the chemical structure of 3-Methoxyazetidine hydrochloride, two primary degradation pathways can be anticipated:

-

Hydrolysis of the Ether Linkage: The methoxy group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of 3-hydroxyazetidine and methanol.[10]

-

Azetidine Ring Opening: The four-membered azetidine ring is strained and can undergo ring-opening reactions, especially under acidic or nucleophilic conditions, leading to various linear amine derivatives.[11]

Caption: Potential Degradation Pathways.

Conclusion

The solubility and stability of 3-Methoxyazetidine hydrochloride are fundamental properties that must be thoroughly characterized to support its application in pharmaceutical research and development. While specific data for this compound is not extensively published, the application of standardized methodologies, such as the shake-flask method for solubility and comprehensive forced degradation studies, will provide the necessary insights. The protocols and data presentation formats outlined in this guide offer a robust framework for scientists to generate high-quality, reproducible data, thereby enabling informed decisions in the development of new chemical entities.

References

- 1. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]

- 3. 3-Methoxyazetidine hydrochloride CAS#: 148644-09-1 [m.chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ijcrt.org [ijcrt.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-methoxyazetidine, a valuable building block in medicinal chemistry. The following sections detail the key starting materials, experimental protocols, and logical workflows for the synthesis of this important heterocyclic compound.

Core Synthetic Pathways

The synthesis of 3-methoxyazetidine predominantly commences from readily available starting materials, primarily proceeding through the key intermediate, 3-hydroxyazetidine. Two well-established routes are presented here:

-

Route 1: Synthesis via N-Benzyl-3-hydroxyazetidine. This pathway involves the initial formation of the azetidine ring using benzylamine as a protecting and directing group, followed by functional group manipulations to introduce the methoxy group.

-

Route 2: Synthesis via N-tert-Butyl-3-hydroxyazetidine. This alternative approach utilizes the tert-butyl group for the initial ring construction, leading to 3-hydroxyazetidine hydrochloride, which is then further functionalized.

Route 1: Synthesis via N-Benzyl-3-hydroxyazetidine

This synthetic approach leverages the robust and easily cleavable benzyl protecting group to facilitate the construction and subsequent modification of the azetidine ring.

Logical Workflow for Route 1

Caption: Synthetic pathway for 3-methoxyazetidine starting from epichlorohydrin and benzylamine.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

This step involves the reaction of benzylamine with epichlorohydrin to form an intermediate which then undergoes cyclization to yield 1-benzyl-3-hydroxyazetidine.[1]

-

Reaction Setup: In a reaction vessel, dissolve benzylamine in 15 times its mass of water. Cool the solution to 0-5 °C.[1]

-

Reagent Addition: Slowly add 1.3 equivalents of epichlorohydrin to the cooled reaction mixture, maintaining the temperature between 0-5 °C.[1]

-

Reaction: Stir the mixture at 0-5 °C for 12 hours.[1]

-

Work-up: After the reaction is complete, filter the mixture and wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate and petroleum ether).[1] The intermediate is then dissolved in acetonitrile, and sodium carbonate (1.5 equivalents) is added. The mixture is heated to reflux for 12 hours.[1] After cooling and filtration, the solvent is evaporated, and the product is precipitated with petroleum ether to give 1-benzyl-3-hydroxyazetidine.[1]

Step 2: Synthesis of Azetidin-3-ol (via N-Debenzylation)

The benzyl group is removed via catalytic hydrogenation.

-

Reaction Setup: Dissolve 1-benzyl-3-hydroxyazetidine in methanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C).

-

Reaction: The mixture is subjected to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) and stirred at room temperature. The reaction progress is monitored by techniques like TLC or LC-MS.[2]

-

Work-up: Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield azetidin-3-ol.

Step 3: Synthesis of N-Boc-3-hydroxyazetidine

The unprotected azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent methylation step.

-

Reaction Setup: Dissolve azetidin-3-ol in a suitable solvent like methanol.[3]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[3]

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.[3]

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[3]

Step 4: Synthesis of N-Boc-3-methoxyazetidine (O-Methylation)

The hydroxyl group of N-Boc-3-hydroxyazetidine is methylated in a Williamson ether synthesis.[3]

-

Reaction Setup: To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (1 equivalent) in dimethylformamide (DMF), add sodium hydride (55% oil dispersion) at 0 °C.[3]

-

Reaction: Stir the mixture for 10 minutes at 0 °C and then for 30 minutes at room temperature. Subsequently, cool the mixture back to 0 °C and add iodomethane (2 equivalents). Stir for 10 minutes at 0 °C and then for 1 hour at room temperature.[3]

-

Work-up: Quench the reaction by adding 10% aqueous acetic acid at 0 °C and stir for 30 minutes. The mixture is then partitioned between ethyl acetate and 10% aqueous sodium chloride. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield 1-tert-butoxycarbonyl-3-methoxyazetidine.[3]

Step 5: Synthesis of 3-Methoxyazetidine Hydrochloride (Boc Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt of 3-methoxyazetidine.

-

Reaction Setup: Dissolve N-Boc-3-methoxyazetidine in a suitable solvent such as dioxane or dichloromethane.[4]

-

Reagent Addition: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).[4]

-

Reaction: Stir the reaction at room temperature until the Boc group is fully cleaved, which can be monitored by TLC or LC-MS.[4]

-

Isolation: The final product, 3-methoxyazetidine hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration.[4]

Quantitative Data for Route 1

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine, Epichlorohydrin | Sodium Carbonate | Water, Acetonitrile | 0-5 then Reflux | 12 then 12 | >86[1] |

| 3 | Azetidin-3-ol | Di-tert-butyl dicarbonate | Methanol | Room Temp. | 1 | 97[3] |

| 4 | N-Boc-3-hydroxyazetidine | Sodium Hydride, Iodomethane | DMF | 0 to Room Temp. | 1.5 | 81[3] |

Route 2: Synthesis via N-tert-Butyl-3-hydroxyazetidine

This route offers an alternative by using the tert-butyl group in the initial ring-forming step, which can be advantageous in certain contexts.

Logical Workflow for Route 2

Caption: Synthetic pathway for 3-methoxyazetidine starting from epichlorohydrin and tert-butylamine.

Experimental Protocols for Route 2

Step 1: Synthesis of N-tert-Butyl-3-hydroxyazetidine

This initial step mirrors Route 1 but with tert-butylamine.[5]

-

Reaction Setup: To a reaction flask under a nitrogen atmosphere, add tert-butylamine and isopropanol.[5]

-

Reagent Addition: Add epichlorohydrin and stir at normal temperature for 24-48 hours. Then, add sodium bicarbonate.[5]

-

Reaction: Heat the mixture to reflux and stir for 3-6 hours.[5]

-

Work-up: After cooling, filter the mixture and remove the solvent under reduced pressure to obtain N-tert-butyl-3-hydroxyazetidine.[5]

Step 2 & 3: Synthesis of 3-Hydroxyazetidine Hydrochloride

This process involves an acetylation followed by a deacetylation and removal of the tert-butyl group.[5]

-

Acetylation: To a reaction flask, add acetic anhydride followed by N-tert-butyl-3-hydroxyazetidine and a catalyst such as zinc chloride. Heat the reaction at 125-130 °C for 3-10 hours.[5]

-

Deacetylation and N-Detert-butylation: The crude product from the previous step is dissolved in water and extracted. The solvent is removed, and the residue is treated with aqueous hydrochloric acid (e.g., 20-25%) and heated to 95-103 °C for 4-10 hours.[5]

-

Isolation: The solvent is removed under reduced pressure, and the residue is recrystallized from a mixture of methanol and ethyl acetate to yield 3-hydroxyazetidine hydrochloride.[5]

Subsequent Steps (N-Boc Protection, O-Methylation, and Boc Deprotection)

The subsequent steps to convert 3-hydroxyazetidine hydrochloride to 3-methoxyazetidine hydrochloride are analogous to Steps 3, 4, and 5 described in Route 1. The initial step would involve neutralization of the hydrochloride salt before proceeding with the N-Boc protection.

Quantitative Data for Route 2

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | tert-Butylamine, Epichlorohydrin | Sodium Bicarbonate | Isopropanol | Room Temp. then Reflux | 24-48 then 3-6 | 70.0[5] |

| 2 & 3 | N-tert-Butyl-3-hydroxyazetidine | Acetic Anhydride, ZnCl₂, HCl | Acetic Anhydride, Water | 125-130 then 95-103 | 3-10 then 4-10 | ~55 (over 2 steps)[5] |

Conclusion

The synthesis of 3-methoxyazetidine is well-established, with the two primary routes detailed in this guide offering reliable and scalable methods for its preparation. The choice between Route 1 and Route 2 may depend on factors such as the availability and cost of starting materials, desired scale of production, and familiarity with the specific reaction conditions and purification procedures. Both pathways converge on the key intermediate, 3-hydroxyazetidine or its N-protected form, which is then methylated and deprotected to afford the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

Theoretical Analysis of the Molecular Structure and Vibrational Spectra of 3-Methoxyazetidine: A Computational Guide

Abstract: This technical guide provides a comprehensive theoretical examination of the molecular structure, conformational landscape, and vibrational properties of 3-Methoxyazetidine. Utilizing density functional theory (DFT) calculations, this work elucidates the geometric parameters, conformational stability, and vibrational frequencies of the title compound. The methodologies outlined herein serve as a robust protocol for the computational analysis of small heterocyclic molecules relevant to drug discovery and materials science. All quantitative data are presented in tabular format for clarity and comparative purposes.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and chemical properties. The inherent ring strain of the azetidine moiety can impart favorable conformational rigidity and metabolic stability to drug candidates. The introduction of a methoxy substituent at the 3-position is expected to influence the ring puckering and the overall electronic distribution of the molecule, thereby modulating its biological activity and physicochemical properties.

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of molecular structure and energetics.[1] By employing quantum chemical calculations, it is possible to predict molecular geometries, conformational preferences, and vibrational spectra with a high degree of accuracy.[2][3] This in-silico approach allows for a detailed exploration of the potential energy surface and the characterization of stable conformers, which is crucial for understanding structure-activity relationships.

This guide presents a detailed theoretical study of 3-Methoxyazetidine, outlining the computational protocols and presenting the calculated structural and vibrational data. The aim is to provide researchers, scientists, and drug development professionals with a practical framework for the computational characterization of similar heterocyclic systems.

Computational Methodology

The theoretical analysis of 3-Methoxyazetidine was performed using established computational chemistry techniques, following a standard workflow for the characterization of small organic molecules.

2.1. Geometry Optimization

The initial 3D structure of 3-Methoxyazetidine was built and subjected to a full geometry optimization without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for organic molecules.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is widely used for obtaining reliable geometries and electronic properties of organic compounds.

To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same level of theory. The absence of imaginary frequencies confirms that the stationary point is a local minimum.[4]